butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20117840
InChI: InChI=1S/C21H19ClO5/c1-2-3-9-25-21(24)13-26-19-12-18-16(10-17(19)22)15(11-20(23)27-18)14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3
SMILES:
Molecular Formula: C21H19ClO5
Molecular Weight: 386.8 g/mol

butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

CAS No.:

Cat. No.: VC20117840

Molecular Formula: C21H19ClO5

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate -

Specification

Molecular Formula C21H19ClO5
Molecular Weight 386.8 g/mol
IUPAC Name butyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate
Standard InChI InChI=1S/C21H19ClO5/c1-2-3-9-25-21(24)13-26-19-12-18-16(10-17(19)22)15(11-20(23)27-18)14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3
Standard InChI Key XGCMQQZGPOAAHM-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Introduction

Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound classified under coumarin derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Below, we explore its chemical structure, synthesis, characterization, and potential applications.

Molecular Data

  • Molecular Formula: C21H19ClO5

  • Molecular Weight: 402.83 g/mol

  • Structure: The compound features a coumarin backbone with:

    • A chloro substituent at the 6th position.

    • A phenyl group at the 4th position.

    • An ether-linked butyl acetate moiety at the 7th position.

Chemical Identifiers

The compound's structure can be represented using the following:

  • InChI Key: Specific chemical identifiers such as InChI or SMILES provide unique representations of the molecule for database searches.

Synthetic Route

The synthesis of butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves:

  • Starting Materials:

    • A coumarin derivative (e.g., 6-chloro-4-hydroxycoumarin).

    • Butyl bromoacetate as the alkylating agent.

  • Reaction Conditions:

    • The reaction is carried out under reflux in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate ether bond formation.

  • Purification:

    • Thin-layer chromatography (TLC) may be used to monitor reaction progress.

    • The final product is purified using recrystallization or column chromatography.

Key Reaction Steps

StepReagent/ConditionsOutcome
1Coumarin derivative + alkylating agentEther bond formation
2Reflux with baseCompletion of esterification

Analytical Techniques

To confirm the identity and purity of butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, several techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra reveal chemical shifts corresponding to aromatic protons, aliphatic groups, and ester functionalities.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks include:

      • C=O stretching (~1730 cm1^{-1}).

      • C-Cl stretching (~750 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Elemental Analysis:

    • Verifies the percentage composition of carbon, hydrogen, chlorine, and oxygen.

Pharmacological Activities

Preliminary studies suggest that butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate exhibits several biological properties:

  • Antimicrobial Activity:

    • Effective against gram-positive and gram-negative bacteria.

    • Potential antifungal properties due to its coumarin core.

  • Anticancer Potential:

    • Coumarins are known for their interaction with cancer cell lines such as MCF7 (breast cancer).

    • Mechanism involves inhibition of enzymes like topoisomerase or modulation of reactive oxygen species (ROS).

Potential Uses

The compound's unique structure makes it a candidate for:

  • Drug discovery programs targeting microbial infections.

  • Development of anticancer agents due to its ability to modulate cellular pathways.

Reactions

Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical transformations:

  • Hydrolysis:

    • Under acidic or basic conditions, the ester group can hydrolyze into a carboxylic acid derivative.

  • Substitution Reactions:

    • The chloro group at the 6th position is reactive toward nucleophilic substitution.

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